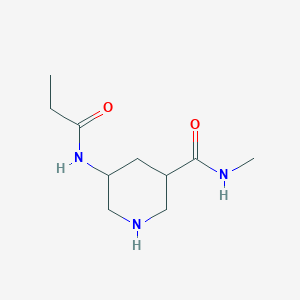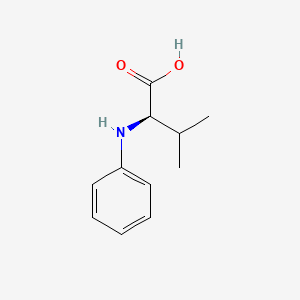![molecular formula C12H20O2S B13062257 2-(Methylsulfanyl)spiro[3.6]decane-2-carboxylic acid](/img/structure/B13062257.png)
2-(Methylsulfanyl)spiro[3.6]decane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)spiro[36]decane-2-carboxylic acid is a chemical compound with the molecular formula C₁₂H₂₀O₂S It is characterized by a spirocyclic structure, which includes a sulfur atom attached to a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)spiro[3.6]decane-2-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the methylsulfanyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The methylsulfanyl group can then be introduced through a nucleophilic substitution reaction using a methylthiolating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)spiro[3.6]decane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Methylsulfanyl)spiro[3.6]decane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)spiro[3.6]decane-2-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom in the methylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the spirocyclic structure may enable the compound to fit into specific binding sites, modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[3.6]decane-2-carboxylic acid: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
2-(Methylsulfanyl)spiro[3.5]nonane-2-carboxylic acid: Similar structure but with a different ring size, affecting its steric and electronic properties.
Uniqueness
2-(Methylsulfanyl)spiro[3.6]decane-2-carboxylic acid is unique due to its specific spirocyclic structure combined with the presence of a methylsulfanyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H20O2S |
|---|---|
Poids moléculaire |
228.35 g/mol |
Nom IUPAC |
2-methylsulfanylspiro[3.6]decane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O2S/c1-15-12(10(13)14)8-11(9-12)6-4-2-3-5-7-11/h2-9H2,1H3,(H,13,14) |
Clé InChI |
GFGNHLQXTITKCG-UHFFFAOYSA-N |
SMILES canonique |
CSC1(CC2(C1)CCCCCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



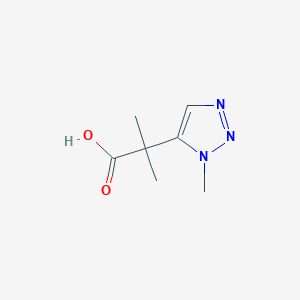

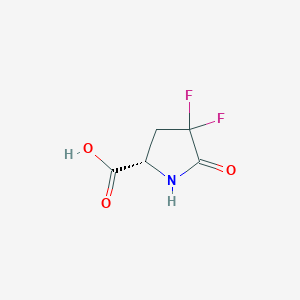
![1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13062227.png)
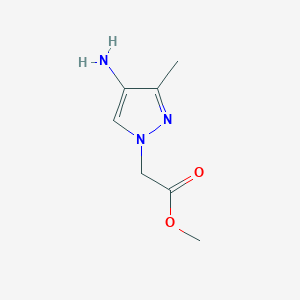
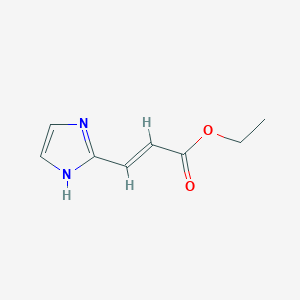
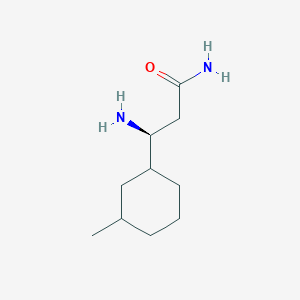
![1-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13062245.png)
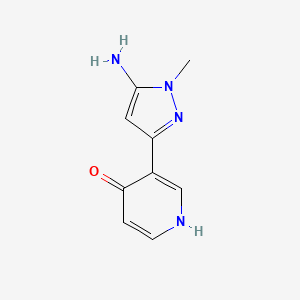
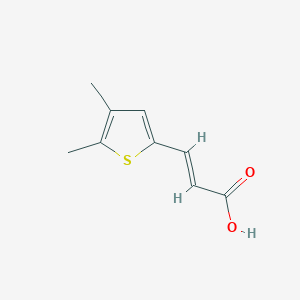
![{2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13062265.png)
